N-(2-Methoxyethyl)-N-propylamine

Description

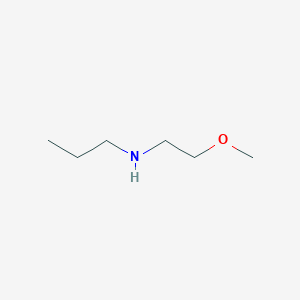

Structure

3D Structure

Properties

IUPAC Name |

N-(2-methoxyethyl)propan-1-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H15NO/c1-3-4-7-5-6-8-2/h7H,3-6H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UDZCEFCJEGGQOJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCNCCOC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H15NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40481834 | |

| Record name | N-(2-METHOXYETHYL)-N-PROPYLAMINE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40481834 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

117.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

43175-57-1 | |

| Record name | N-(2-METHOXYETHYL)-N-PROPYLAMINE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40481834 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | N-(2-Methoxyethyl)propylamine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

N-(2-Methoxyethyl)-N-propylamine CAS number information

An In-Depth Technical Guide to N-(2-Methoxyethyl)-N-propylamine (CAS: 43175-57-1)

Introduction and Scope

This compound is a secondary amine that serves as a valuable organic building block in chemical synthesis.[1] Its molecular architecture, featuring both a nucleophilic secondary amine and an ether linkage, provides dual functionality for constructing more complex molecules. This guide is intended for researchers, chemists, and drug development professionals, offering a comprehensive overview of this compound's properties, a plausible synthesis pathway, potential applications, and critical safety protocols. While specific, large-scale applications are not widely documented, its utility as a chemical intermediate is analogous to similar structures used in the development of pharmaceuticals and specialty chemicals.[2] This document synthesizes available data to provide a thorough technical understanding of this compound, emphasizing the causality behind experimental and safety procedures.

Chemical Identity and Physicochemical Properties

Precise identification and understanding of a compound's physical properties are foundational for its use in any research or development setting. This compound is a colorless to light yellow liquid under standard conditions.[3] Its key identifiers and properties are summarized below.

Table 1: Core Identifiers and Properties

| Property | Value | Source(s) |

|---|---|---|

| CAS Number | 43175-57-1 | [1][4][5] |

| Molecular Formula | C₆H₁₅NO | [1][4][5] |

| Molecular Weight | 117.19 g/mol | [1][4][5] |

| IUPAC Name | N-(2-methoxyethyl)propan-1-amine | [5][6] |

| Synonyms | N-(2-Methoxyethyl)propylamine | [6] |

| Appearance | Colorless to Light yellow clear liquid | [3] |

| Boiling Point | 138 °C | [5][7] |

| Purity (Typical) | ≥98.0% (GC) | [1][3][5] |

| UN Number | 2733 |[5] |

Caption: Chemical Structure of this compound.

Synthesis and Manufacturing Insights

While multiple suppliers offer this compound, indicating established manufacturing processes, detailed public-domain synthesis procedures for this specific molecule are scarce. However, based on its structure, a highly plausible and common method for its synthesis is reductive amination . This cornerstone reaction of organic chemistry forms amines from a carbonyl compound and ammonia or an amine, and is widely used for its efficiency and high yields.

The logical pathway would involve reacting 2-methoxyethylamine with propionaldehyde . The reaction proceeds via the initial formation of an imine intermediate, which is then reduced in situ to the desired secondary amine. Sodium borohydride (NaBH₄) or sodium triacetoxyborohydride (STAB) are common reducing agents for this purpose due to their selectivity and mild reaction conditions.

Caption: Plausible Synthesis via Reductive Amination.

Illustrative Synthetic Protocol: Reductive Amination

This protocol is a representative, non-validated procedure based on established chemical principles for reductive amination. Researchers must adapt and optimize it based on laboratory conditions and safety assessments.

-

Reaction Setup:

-

To a round-bottom flask equipped with a magnetic stir bar, add 2-methoxyethylamine (1.0 eq) and a suitable solvent such as methanol (MeOH).

-

Cool the flask to 0 °C using an ice-water bath. This is critical to moderate the initial exothermic reaction upon aldehyde addition.

-

-

Imine Formation:

-

Slowly add propionaldehyde (1.0-1.1 eq) dropwise to the stirred solution.

-

Allow the mixture to stir at 0 °C for 30 minutes, then let it warm to room temperature and stir for an additional 1-2 hours to ensure complete formation of the imine intermediate.

-

-

Reduction:

-

Re-cool the reaction mixture to 0 °C.

-

In a portion-wise manner, carefully add sodium borohydride (NaBH₄) (1.2-1.5 eq). Portion-wise addition is a key safety step to control the evolution of hydrogen gas and the exothermic nature of the reduction.

-

After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature overnight.

-

-

Workup and Purification:

-

Carefully quench the reaction by the slow addition of water to decompose any excess NaBH₄.

-

Reduce the solvent volume using a rotary evaporator.

-

Perform a liquid-liquid extraction using a suitable organic solvent (e.g., ethyl acetate) and water. The product will partition into the organic layer.

-

Wash the organic layer with brine, dry it over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

-

The crude product can then be purified by fractional distillation under vacuum to yield the final, high-purity this compound.

-

Applications and Research Potential

This compound is primarily categorized as an organic building block or chemical intermediate.[1][2] Its value lies in its bifunctional nature, which allows it to be incorporated into larger, more complex molecular scaffolds.

-

Pharmaceutical Synthesis: Analogous secondary amines are essential intermediates in the synthesis of Active Pharmaceutical Ingredients (APIs).[2] The secondary amine provides a reactive site for alkylation, acylation, or condensation reactions, enabling the construction of nitrogen-containing heterocycles or side chains common in drug molecules.

-

Agrochemicals and Specialty Chemicals: The structure is suitable for developing new herbicides, pesticides, or fungicides. Furthermore, it can be used in the synthesis of corrosion inhibitors, rubber chemicals, and dyes where the amine functionality is key.

-

Dual Functionality: The presence of the methoxyethyl group introduces an ether linkage, which can improve the pharmacokinetic properties (e.g., solubility, metabolic stability) of a final drug compound compared to a simple alkyl chain. This makes it an attractive building block for medicinal chemistry campaigns.

Safety, Handling, and Storage

A rigorous understanding of safety protocols is non-negotiable when working with this compound. This compound is a flammable and corrosive chemical that requires careful handling in a controlled laboratory environment.[3][7]

Table 2: GHS Hazard Information

| Hazard Class | Pictogram | Signal Word | Hazard Statement | Source(s) |

|---|---|---|---|---|

| Flammable Liquid | GHS02 (Flame) | Danger | H226: Flammable liquid and vapor | [3][7] |

| Skin Corrosion/Irritation | GHS05 (Corrosion) | Danger | H314: Causes severe skin burns and eye damage | [3][7] |

| Serious Eye Damage | GHS05 (Corrosion) | Danger | H318: Causes serious eye damage |[7] |

Safe Handling and Personal Protective Equipment (PPE)

-

Ventilation: Always handle this chemical within a certified chemical fume hood to avoid inhalation of vapors.[8][9]

-

Personal Protective Equipment:

-

Operational Safety: Use spark-proof tools and ground all equipment to prevent static discharge. Keep away from heat, sparks, open flames, and hot surfaces.[8]

Storage and Disposal

-

Storage: Store in a cool, dry, and well-ventilated area, away from sources of ignition.[7][10] Keep the container tightly closed.[3]

-

Disposal: Dispose of waste material in accordance with local, state, and federal regulations. Do not mix with other waste. Uncleaned containers should be treated as the product itself.[10]

Caption: Laboratory Safety Workflow.

Conclusion

This compound (CAS: 43175-57-1) is a versatile bifunctional building block with clear potential in synthetic organic chemistry, particularly in the fields of pharmaceutical and materials science research. Its identity is well-characterized, and its synthesis is achievable through standard methodologies like reductive amination. The primary challenge and consideration in its use is its hazardous nature; it is both flammable and highly corrosive. Adherence to stringent safety and handling protocols is therefore paramount for any researcher utilizing this compound. This guide provides the foundational knowledge required to handle, synthesize, and apply this chemical intermediate effectively and safely.

References

-

Title: N-(2-Methoxyethyl)propylamine, min 98% (GC)(T), 25 grams Source: Aladdin Scientific URL: [Link]

-

Title: this compound [P76022] Source: ChemUniverse URL: [Link]

-

Title: N-(2-Methoxyethyl)isopropylamine | C6H15NO | CID 551575 Source: PubChem - NIH URL: [Link]

-

Title: Chemical Properties of (2-Methoxy-ethyl)-methyl-propyl-amine Source: Cheméo URL: [Link]

-

Title: N-(2-methoxyethyl)propylamine (C6H15NO) Source: PubChemLite URL: [Link]

-

Title: N-ETHYL PROPYLAMINE Source: Ataman Kimya URL: [Link]

-

Title: N-(2-Methoxyethyl)methylamine: Properties, Applications, and Synthesis of a Key Chemical Intermediate Source: NINGBO INNO PHARMCHEM CO.,LTD. URL: [Link]

-

Title: Propylamine Source: Wikipedia URL: [Link]

- Title: CN102070461A - Synthesis method of N-methyl isopropylamine Source: Google Patents URL

-

Title: Ethylamine, N-methyl- Source: Organic Syntheses Procedure URL: [Link]

-

Title: N-Methylpropylamine | C4H11N | CID 12315 Source: PubChem - NIH URL: [Link]

Sources

- 1. calpaclab.com [calpaclab.com]

- 2. nbinno.com [nbinno.com]

- 3. N-(2-Methoxyethyl)propylamine | 43175-57-1 | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]

- 4. chemuniverse.com [chemuniverse.com]

- 5. N-(2-Methoxyethyl)propylamine 98.0+%, TCI America™ | Fisher Scientific [fishersci.ca]

- 6. N-(2-methoxyethyl)propan-1-amine; N-(2-Methoxyethyl)propylamine; this compound | Chemrio [chemrio.com]

- 7. labsolu.ca [labsolu.ca]

- 8. fishersci.com [fishersci.com]

- 9. cdhfinechemical.com [cdhfinechemical.com]

- 10. sigmaaldrich.cn [sigmaaldrich.cn]

An In-depth Technical Guide to the Molecular Structure of N-(2-Methoxyethyl)-N-propylamine

This guide provides a comprehensive technical overview of N-(2-Methoxyethyl)-N-propylamine, a secondary amine with significant utility as an organic building block. Intended for researchers, scientists, and professionals in drug development and chemical synthesis, this document delves into the compound's molecular architecture, spectroscopic signature, synthesis, and reactivity profile, offering field-proven insights into its practical application.

Fundamental Properties and Molecular Identity

This compound, systematically named N-(2-methoxyethyl)propan-1-amine, is a colorless liquid at room temperature.[1] Its fundamental properties are crucial for its handling, application in synthesis, and purification.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source(s) |

| CAS Number | 43175-57-1 | [1][2][3] |

| Molecular Formula | C6H15NO | [1][2][3] |

| Molecular Weight | 117.19 g/mol | [1][2][3] |

| Boiling Point | 138°C | [1][4] |

| Appearance | Colorless to light yellow liquid | [1] |

| IUPAC Name | N-(2-methoxyethyl)propan-1-amine | [1] |

| SMILES | CCCNCCOC | [1][5] |

| InChI Key | UDZCEFCJEGGQOJ-UHFFFAOYSA-N | [1] |

The causality behind its utility in organic synthesis lies in the combination of a nucleophilic secondary amine and an ether linkage within a flexible aliphatic chain. This bifunctionality allows for a diverse range of chemical transformations, making it a valuable intermediate.

Elucidation of Molecular Structure: A Spectroscopic Approach

The structural confirmation of this compound is unequivocally established through a combination of spectroscopic techniques. Each method provides a unique piece of the structural puzzle, and together they create a self-validating system of identification. While publicly available spectra for this specific molecule are limited, the expected spectral features can be confidently predicted based on its constituent functional groups and analogous compounds.[6][7][8]

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR Spectroscopy: The proton NMR spectrum is anticipated to show distinct signals corresponding to the different proton environments in the molecule. The integration of these signals would correspond to the number of protons in each environment.

-

Propyl group: A triplet for the terminal methyl protons (-CH₃), a sextet for the adjacent methylene protons (-CH₂-), and a triplet for the methylene protons attached to the nitrogen (-N-CH₂-).

-

Methoxyethyl group: A singlet for the methoxy protons (-OCH₃), a triplet for the methylene protons adjacent to the oxygen (-O-CH₂-), and a triplet for the methylene protons attached to the nitrogen (-N-CH₂-).

-

Amine proton: A broad singlet for the N-H proton, the chemical shift of which can be concentration and solvent dependent.

¹³C NMR Spectroscopy: The carbon NMR spectrum would complement the ¹H NMR data by showing six distinct signals, one for each unique carbon atom in the structure.

Infrared (IR) Spectroscopy

The IR spectrum is instrumental in identifying the key functional groups. The expected characteristic absorptions include:

-

N-H stretch: A moderate, broad absorption in the region of 3300-3500 cm⁻¹, characteristic of a secondary amine.

-

C-H stretch: Multiple absorptions in the 2850-2960 cm⁻¹ region, corresponding to the sp³ hybridized C-H bonds of the alkyl chains.

-

C-O stretch: A strong absorption in the 1050-1150 cm⁻¹ region, indicative of the ether linkage.

-

N-H bend: An absorption of variable intensity around 1550-1650 cm⁻¹.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern. The electron ionization (EI) mass spectrum would be expected to show the molecular ion peak (M⁺) at m/z 117. The fragmentation pattern would likely involve cleavage alpha to the nitrogen atom and the ether oxygen, leading to characteristic fragment ions.

Synthesis and Reactivity

This compound is typically synthesized through standard organic chemistry methodologies. A common and logical approach involves the nucleophilic substitution of a suitable alkyl halide with an amine.

A Representative Synthetic Workflow

A plausible and efficient synthesis route is the N-alkylation of propylamine with 2-methoxyethyl chloride. This protocol is designed to be a self-validating system, where reaction progress can be monitored by techniques like Thin Layer Chromatography (TLC) or Gas Chromatography (GC), and the final product purity assessed by GC and NMR.

Experimental Protocol: Synthesis of this compound

-

Reaction Setup: To a solution of propylamine (1.2 equivalents) in a suitable solvent such as acetonitrile or ethanol in a round-bottom flask, add a base like potassium carbonate (1.5 equivalents).

-

Addition of Alkylating Agent: Slowly add 2-methoxyethyl chloride (1.0 equivalent) to the reaction mixture at room temperature.

-

Reaction Conditions: Stir the mixture at a slightly elevated temperature (e.g., 50-60°C) for several hours. Monitor the reaction progress by TLC or GC until the starting material is consumed.

-

Work-up: After completion, cool the reaction mixture to room temperature and filter off the inorganic salts. Remove the solvent under reduced pressure.

-

Purification: The crude product can be purified by fractional distillation under reduced pressure to yield pure this compound.

Diagram: Synthetic Workflow

Caption: A representative workflow for the synthesis of this compound.

Reactivity Profile

The reactivity of this compound is dominated by the lone pair of electrons on the secondary amine nitrogen. This makes it a good nucleophile and a moderate base.[9]

-

N-Alkylation and N-Acylation: It readily undergoes reactions with alkyl halides, acyl chlorides, and anhydrides to form tertiary amines and amides, respectively. This reactivity is fundamental to its role as a building block for more complex molecules.

-

Formation of N-Nitroso Compounds: As a secondary amine, it has the potential to react with nitrosating agents to form N-nitroso compounds, which are often carcinogenic. This is a critical safety consideration in its handling and application.

-

Coordination Chemistry: The nitrogen and oxygen atoms can act as ligands, allowing the molecule to coordinate with metal ions.

Applications in Research and Development

The unique combination of a secondary amine and an ether moiety makes this compound a versatile intermediate in several areas:

-

Pharmaceutical Synthesis: As a scaffold or intermediate for the synthesis of active pharmaceutical ingredients (APIs). The amine group provides a handle for introducing various functionalities, while the ether linkage can influence solubility and pharmacokinetic properties.

-

Agrochemicals: In the development of new pesticides and herbicides.

-

Material Science: As a precursor for polymers and functional materials.

Safety and Handling

This compound is classified as a flammable liquid and is corrosive, causing severe skin burns and eye damage.[4]

Table 2: GHS Hazard Information

| Hazard Statement | Description |

| H226 | Flammable liquid and vapor |

| H314 | Causes severe skin burns and eye damage |

| H318 | Causes serious eye damage |

Therefore, strict adherence to safety protocols is mandatory when handling this compound. This includes the use of appropriate personal protective equipment (PPE) such as safety goggles, chemical-resistant gloves, and a lab coat. Work should be conducted in a well-ventilated fume hood. As with other volatile amines, it has a pungent, ammonia-like odor.[10]

Diagram: Logical Relationship of Properties and Applications

Caption: The relationship between molecular structure, chemical properties, and applications.

References

- Vertex AI Search. N-(2-Methoxyethyl)propylamine, min 98% (GC)(T), 25 grams.

- ChemUniverse. This compound [P76022].

- Fisher Scientific. N-(2-Methoxyethyl)propylamine 98.0+%, TCI America™.

- LabSolutions. N-(2-Methoxyethyl)propylamine.

- PubChem. N-(2-Methoxyethyl)isopropylamine. National Institutes of Health.

- Cheméo. Chemical Properties of (2-Methoxy-ethyl)-methyl-propyl-amine.

- PubChemLite. N-(2-methoxyethyl)propylamine (C6H15NO).

- Chemrio. N-(2-methoxyethyl)propan-1-amine.

- Tokyo Chemical Industry Co., Ltd. N-(2-Methoxyethyl)propylamine 43175-57-1.

- BLD Pharm. 104678-18-4|N-(2-Methoxyethyl)isopropylamine.

- ChemicalBook. N-(2-METHOXYETHYL)ETHYLAMINE(34322-82-2) 1H NMR spectrum.

- ChemicalBook. N-(2-METHOXYETHYL)METHYLAMINE(38256-93-8) 1H NMR spectrum.

- A2B Chem. 43175-57-1 | this compound.

- NIST WebBook. N-Methyl-N-propyl-propylamine.

- Ataman Kimya. N-ETHYL PROPYLAMINE.

- SpectraBase. N-Ethyl-N-methyl-N-(N-propyl)-amine.

- CymitQuimica. CAS 627-35-0: N-Methyl-n-propylamine.

- International Chemical Safety Cards. n-PROPYLAMINE.

Sources

- 1. N-(2-Methoxyethyl)propylamine 98.0+%, TCI America™ | Fisher Scientific [fishersci.ca]

- 2. calpaclab.com [calpaclab.com]

- 3. chemuniverse.com [chemuniverse.com]

- 4. labsolu.ca [labsolu.ca]

- 5. PubChemLite - N-(2-methoxyethyl)propylamine (C6H15NO) [pubchemlite.lcsb.uni.lu]

- 6. N-(2-METHOXYETHYL)ETHYLAMINE(34322-82-2) 1H NMR spectrum [chemicalbook.com]

- 7. N-(2-METHOXYETHYL)METHYLAMINE(38256-93-8) 1H NMR spectrum [chemicalbook.com]

- 8. spectrabase.com [spectrabase.com]

- 9. CAS 627-35-0: N-Methyl-n-propylamine | CymitQuimica [cymitquimica.com]

- 10. n-PROPYLAMINE [training.itcilo.org]

A Comprehensive Spectroscopic Guide to N-(2-Methoxyethyl)-N-propylamine

This technical guide provides an in-depth analysis of the spectroscopic properties of N-(2-Methoxyethyl)-N-propylamine, a secondary amine with significant applications in organic synthesis and materials science. As a compound with both amine and ether functionalities, its structural elucidation relies on a multi-faceted spectroscopic approach. This document is intended for researchers, scientists, and professionals in drug development who require a thorough understanding of the characterization of this molecule. We will delve into the theoretical underpinnings and practical applications of Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS) in the unequivocal identification and purity assessment of this compound.

Molecular Structure and Spectroscopic Overview

This compound possesses the chemical formula C₆H₁₅NO and a molecular weight of 117.19 g/mol .[1][2] Its structure features a propyl group and a 2-methoxyethyl group attached to a central nitrogen atom. The presence of various C-H, C-N, and C-O bonds, along with distinct electronic environments for the protons and carbon atoms, gives rise to a unique spectroscopic fingerprint. This guide will systematically explore the expected data from ¹H NMR, ¹³C NMR, IR, and MS analyses.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules. By probing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment, connectivity, and stereochemistry of atoms within a molecule.

¹H NMR Spectroscopy: Unraveling the Proton Environment

Proton NMR (¹H NMR) spectroscopy of this compound is expected to reveal five distinct signals, corresponding to the five non-equivalent sets of protons in the molecule. The electron-withdrawing effects of the nitrogen and oxygen atoms will cause a downfield shift for adjacent protons.[3]

Predicted ¹H NMR Data:

| Protons | Predicted Chemical Shift (ppm) | Predicted Multiplicity | Integration |

| CH₃ (propyl) | ~0.9 | Triplet (t) | 3H |

| CH₂ (propyl, adjacent to CH₃) | ~1.5 | Sextet (sxt) | 2H |

| N-CH₂ (propyl) | ~2.5 | Triplet (t) | 2H |

| N-CH₂ (methoxyethyl) | ~2.6 | Triplet (t) | 2H |

| O-CH₂ (methoxyethyl) | ~3.4 | Triplet (t) | 2H |

| O-CH₃ (methoxyethyl) | ~3.3 | Singlet (s) | 3H |

Causality of Experimental Choices: The choice of a deuterated solvent like chloroform-d (CDCl₃) is standard for acquiring ¹H NMR spectra of small organic molecules as it dissolves the analyte without introducing interfering proton signals.[4] Tetramethylsilane (TMS) is used as an internal standard, with its signal defined as 0.0 ppm, to provide a reference point for the chemical shifts of the analyte's protons.[5]

Experimental Protocol for ¹H NMR Spectroscopy:

-

Sample Preparation: Dissolve approximately 5-10 mg of this compound in 0.5-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃) in an NMR tube. Add a small amount of tetramethylsilane (TMS) as an internal standard.

-

Instrument Setup: Place the NMR tube in the spectrometer. Tune and shim the instrument to ensure a homogeneous magnetic field.

-

Data Acquisition: Acquire the ¹H NMR spectrum using a standard pulse sequence. The number of scans can be adjusted to achieve an adequate signal-to-noise ratio.

-

Data Processing: Process the raw data by applying a Fourier transform, phasing the spectrum, and integrating the signals.

Experimental Workflow for ¹H NMR Spectroscopy

Caption: Workflow for acquiring and processing a ¹H NMR spectrum.

¹³C NMR Spectroscopy: Mapping the Carbon Skeleton

Carbon-13 NMR (¹³C NMR) spectroscopy provides information about the number and chemical environment of the carbon atoms in a molecule. For this compound, six distinct signals are expected in the proton-decoupled ¹³C NMR spectrum.

Predicted ¹³C NMR Data:

| Carbon Atom | Predicted Chemical Shift (ppm) |

| C H₃ (propyl) | ~11 |

| C H₂ (propyl, adjacent to CH₃) | ~20 |

| N-C H₂ (propyl) | ~52 |

| N-C H₂ (methoxyethyl) | ~54 |

| O-C H₂ (methoxyethyl) | ~71 |

| O-C H₃ (methoxyethyl) | ~59 |

Causality of Experimental Choices: Proton decoupling is employed to simplify the spectrum by removing the splitting of carbon signals by attached protons, resulting in a single sharp peak for each unique carbon atom.[4] This allows for easier identification and counting of the carbon environments.

Experimental Protocol for ¹³C NMR Spectroscopy:

-

Sample Preparation: Prepare a more concentrated sample than for ¹H NMR (20-50 mg in 0.5-0.7 mL of deuterated solvent) to compensate for the lower natural abundance of ¹³C.

-

Instrument Setup: Use a broadband probe and set the spectrometer to the ¹³C frequency.

-

Data Acquisition: Acquire the spectrum using a proton-decoupled pulse sequence. A larger number of scans is typically required compared to ¹H NMR.

-

Data Processing: Process the data similarly to ¹H NMR to obtain the final spectrum.

Experimental Workflow for ¹³C NMR Spectroscopy

Caption: Workflow for acquiring and processing a ¹³C NMR spectrum.

Infrared (IR) Spectroscopy

Infrared spectroscopy is a valuable technique for identifying the functional groups present in a molecule. The IR spectrum of this compound will be characterized by absorptions corresponding to the vibrations of its various bonds.

Predicted IR Absorption Bands:

| Wavenumber (cm⁻¹) | Bond Vibration | Intensity |

| 2960-2850 | C-H stretching (alkane) | Strong |

| ~2820 | C-H stretching (N-CH₂) | Medium |

| 1470-1450 | C-H bending | Medium |

| 1250-1020 | C-N stretching | Medium-Strong |

| ~1120 | C-O stretching (ether) | Strong |

Causality of Experimental Choices: For a liquid sample like this compound, the simplest method for obtaining an IR spectrum is to place a thin film of the liquid between two salt plates (e.g., NaCl or KBr).[6] This approach is quick and avoids the use of solvents that may have interfering absorptions.

Experimental Protocol for IR Spectroscopy:

-

Sample Preparation: Place a drop of neat this compound onto a salt plate and cover with a second salt plate to create a thin liquid film.

-

Instrument Setup: Place the salt plates in the sample holder of the IR spectrometer.

-

Data Acquisition: Acquire a background spectrum of the empty spectrometer. Then, acquire the sample spectrum. The instrument software will automatically ratio the sample spectrum against the background spectrum to produce the final absorbance or transmittance spectrum.

-

Data Analysis: Identify the characteristic absorption bands and correlate them to the functional groups present in the molecule.

Experimental Workflow for IR Spectroscopy

Caption: Workflow for acquiring and processing an IR spectrum.

Mass Spectrometry (MS)

Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It provides information about the molecular weight and the fragmentation pattern of a compound, which can be used for structural elucidation and identification.

Predicted Mass Spectrometry Data:

-

Molecular Ion (M⁺): The molecular ion peak is expected at an m/z of 117, corresponding to the molecular weight of this compound. According to the nitrogen rule, a molecule with an odd number of nitrogen atoms will have an odd molecular weight, which is consistent with the proposed structure.[7]

-

Major Fragmentation Pathways: Amines typically undergo α-cleavage, where the bond between the α- and β-carbons is broken.[3][8] For this compound, two primary α-cleavage pathways are possible:

-

Loss of an ethyl radical from the propyl group, resulting in a fragment with m/z = 88.

-

Loss of a methoxymethyl radical from the methoxyethyl group, resulting in a fragment with m/z = 72.

-

The relative abundance of these fragment ions will depend on their stability.

Predicted Collision Cross Section Data:

| Adduct | m/z | Predicted CCS (Ų) |

| [M+H]⁺ | 118.12264 | 125.8 |

| [M+Na]⁺ | 140.10458 | 132.1 |

Data sourced from PubChem predictions.[9]

Causality of Experimental Choices: Gas Chromatography-Mass Spectrometry (GC-MS) is a common technique for the analysis of volatile and thermally stable compounds like this compound. The gas chromatograph separates the components of a mixture before they are introduced into the mass spectrometer for analysis.

Experimental Protocol for Mass Spectrometry (GC-MS):

-

Sample Preparation: Prepare a dilute solution of this compound in a volatile organic solvent (e.g., dichloromethane or methanol).

-

Instrument Setup: Set the appropriate GC conditions (e.g., column type, temperature program) to achieve good separation. Set the MS parameters (e.g., ionization mode, mass range).

-

Data Acquisition: Inject the sample into the GC. The separated components will elute from the column and enter the mass spectrometer, where they are ionized and their mass-to-charge ratios are measured.

-

Data Analysis: Analyze the resulting mass spectrum to identify the molecular ion peak and the major fragment ions. Compare the fragmentation pattern with known fragmentation pathways for amines to confirm the structure.

Experimental Workflow for Mass Spectrometry (GC-MS)

Caption: Workflow for acquiring and analyzing a mass spectrum using GC-MS.

Conclusion

The comprehensive spectroscopic analysis of this compound using ¹H NMR, ¹³C NMR, IR, and MS provides a self-validating system for its structural confirmation and purity assessment. Each technique offers complementary information that, when combined, allows for an unambiguous identification of the molecule. The predicted data and experimental protocols outlined in this guide serve as a valuable resource for scientists and researchers working with this compound, ensuring the integrity and reliability of their work.

References

-

PubChem. (n.d.). N-(2-Methoxyethyl)isopropylamine. National Center for Biotechnology Information. Retrieved from [Link]

-

Energypel. (n.d.). N-(2-Methoxyethyl)propylamine, min 98% (GC)(T), 25 grams. Retrieved from [Link]

-

Doc Brown's Chemistry. (n.d.). Infrared spectrum of propylamine. Retrieved from [Link]

-

Vanderveen, J. R., Durelle, J., & Jessop, P. G. (2014). Supplementary Information. The Royal Society of Chemistry. Retrieved from [Link]

-

PubChemLite. (n.d.). N-(2-methoxyethyl)propylamine (C6H15NO). Retrieved from [Link]

-

Fiveable. (n.d.). Spectroscopy of Amines. Retrieved from [Link]

-

Doc Brown's Chemistry. (n.d.). 13C nmr spectrum of propylamine. Retrieved from [Link]

-

Chemistry LibreTexts. (2019). 25.5 Spectroscopic Properties of Amines. Retrieved from [Link]

-

Doc Brown's Chemistry. (n.d.). Mass spectrum of propylamine. Retrieved from [Link]

-

Doc Brown's Chemistry. (n.d.). Propylamine low high resolution 1H proton nmr spectrum. Retrieved from [Link]

-

NC State University Libraries. (n.d.). 24.10 Spectroscopy of Amines. Organic Chemistry: A Tenth Edition – OpenStax adaptation 1. Retrieved from [Link]

-

Chemistry LibreTexts. (2024). 24.10: Spectroscopy of Amines. Retrieved from [Link]

-

ChemUniverse. (n.d.). This compound [P76022]. Retrieved from [Link]

-

SpectraBase. (n.d.). N-Ethyl-N-methyl-N-(N-propyl)-amine. Retrieved from [Link]

-

NIST. (n.d.). 1-Propanamine, 2-methyl-N-(2-methylpropyl)-. NIST Chemistry WebBook. Retrieved from [Link]

-

NIST. (n.d.). 2-Propanamine, N-methyl-N-(1-methylethyl)-. NIST Chemistry WebBook. Retrieved from [Link]

-

Doc Brown's Chemistry. (n.d.). Mass spectrum of propan-2-amine. Retrieved from [Link]

-

OpenStax. (2023). 24.10 Spectroscopy of Amines. Organic Chemistry. Retrieved from [Link]

-

Doc Brown's Chemistry. (n.d.). Infrared spectrum of propan-2-amine. Retrieved from [Link]

-

NIST. (n.d.). N-Methyl-N-propyl-propylamine. NIST Chemistry WebBook. Retrieved from [Link]

-

NIST. (n.d.). 1-Propanamine, N-ethyl-. NIST Chemistry WebBook. Retrieved from [Link]

-

Ch肽生物科技. (n.d.). This compound. Retrieved from [Link]

Sources

- 1. calpaclab.com [calpaclab.com]

- 2. N-(2-Methoxyethyl)propylamine 98.0+%, TCI America™ | Fisher Scientific [fishersci.ca]

- 3. 24.10 Spectroscopy of Amines – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]

- 4. 13C nmr spectrum of propylamine analysis of chemical shifts ppm interpretation of C-13 chemical shifts ppm of propanamine doc brown's advanced organic chemistry revision notes [docbrown.info]

- 5. propylamine low high resolution 1H proton nmr spectrum of propanaamine analysis interpretation of chemical shifts ppm spin spin line splitting doc brown's advanced organic chemistry revision notes [docbrown.info]

- 6. infrared spectrum of propan-2-amine (2-aminopropane) C3H9N (CH3)2CHNH2 prominent wavenumbers cm-1 detecting functional groups present finger print for identification of isopropylamine 2-propylamine 2-propanamine image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]

- 7. fiveable.me [fiveable.me]

- 8. 24.10 Spectroscopy of Amines - Organic Chemistry | OpenStax [openstax.org]

- 9. PubChemLite - N-(2-methoxyethyl)propylamine (C6H15NO) [pubchemlite.lcsb.uni.lu]

Solubility of N-(2-Methoxyethyl)-N-propylamine in different solvents

An In-depth Technical Guide to the Solubility of N-(2-Methoxyethyl)-N-propylamine

Abstract

This compound is a secondary amine featuring both ether and amine functional groups, bestowing upon it a unique combination of polarity and hydrogen bonding capabilities. An understanding of its solubility across a spectrum of solvents is paramount for its effective application in organic synthesis, pharmaceutical formulation, and materials science. This technical guide provides a comprehensive analysis of the theoretical principles governing the solubility of this compound, a predictive solubility profile in common laboratory solvents, and a detailed, field-proven protocol for the experimental determination of its solubility. The document is structured to deliver not just data, but a causal understanding of the molecular interactions that dictate its behavior in solution.

Introduction: The Molecular Profile of this compound

This compound (CAS No: 43175-57-1, Molecular Formula: C₆H₁₅NO, Molecular Weight: 117.19 g/mol ) is a bifunctional organic molecule.[1][2] Its structure consists of a central nitrogen atom bonded to a propyl group, a 2-methoxyethyl group, and a hydrogen atom.

Key Structural Features:

-

Secondary Amine: The N-H group can act as a hydrogen bond donor, while the nitrogen's lone pair of electrons is a strong hydrogen bond acceptor. This functionality also imparts basicity to the molecule.

-

Ether Linkage: The C-O-C linkage within the methoxyethyl chain introduces polarity and an additional site for hydrogen bond acceptance.

-

Alkyl Chains: The propyl and ethyl components provide nonpolar character, contributing to van der Waals interactions.

This unique structural combination suggests a versatile solubility profile, a critical parameter for its application as a chemical intermediate, a building block in drug discovery, or a component in polymer synthesis.

The Theoretical Framework: "Like Dissolves Like" and Intermolecular Forces

The solubility of a solute in a solvent is fundamentally governed by the principle that "like dissolves like."[3][4][5] This means that substances with similar intermolecular forces are likely to be miscible. For this compound, three primary forces are at play:

-

Hydrogen Bonding: This is the strongest intermolecular force influencing its solubility. The secondary amine can both donate and accept hydrogen bonds, while the ether oxygen can only accept them. This makes it particularly interactive with protic solvents (e.g., water, alcohols).[6][7][8] Even tertiary amines, which cannot donate hydrogen bonds, are often water-soluble due to the lone pair on the nitrogen accepting hydrogen bonds from water.[9]

-

Dipole-Dipole Interactions: The electronegativity differences between carbon, nitrogen, and oxygen atoms create a net dipole moment, making the molecule polar. This polarity facilitates dissolution in polar aprotic solvents (e.g., acetone, acetonitrile).

-

Van der Waals Forces (London Dispersion Forces): These are weak, temporary forces that exist in all molecules. The nonpolar alkyl portions of this compound allow it to interact favorably with nonpolar solvents (e.g., hexane, toluene) via these forces.[8]

The overall solubility in a given solvent is a result of the energetic balance between breaking the solute-solute and solvent-solvent interactions and forming new solute-solvent interactions.

Predictive Solubility Profile of this compound

While specific quantitative data for this exact molecule is sparse in public literature, a robust predictive profile can be constructed based on its structure and the known behavior of analogous amines. Amines with fewer than six carbon atoms are generally soluble in water.[8][10][11] Given its six-carbon backbone and multiple polar groups, this compound is expected to exhibit broad solubility.

| Solvent Class | Solvent Example | Governing Interaction | Predicted Solubility | Rationale |

| Polar Protic | Water | Hydrogen Bonding | Soluble / Miscible | The amine and ether groups can form strong hydrogen bonds with water. The total carbon count is at the borderline where solubility typically decreases, but the added ether oxygen enhances polarity.[8][10] |

| Methanol, Ethanol | Hydrogen Bonding | Miscible | The alcohol's hydroxyl group readily forms hydrogen bonds with the amine and ether moieties. The alkyl nature of the solvent is compatible with the solute's alkyl chains. | |

| Polar Aprotic | Acetone, DMSO, Acetonitrile | Dipole-Dipole | Miscible | The molecule's polarity aligns well with the polarity of these solvents. |

| Nonpolar | Hexane, Toluene | Van der Waals Forces | Soluble / Miscible | The propyl and ethyl groups provide sufficient nonpolar character to interact effectively with nonpolar solvents. |

| Diethyl Ether | Van der Waals, Dipole-Dipole | Miscible | Structurally similar to the solute's methoxyethyl group and capable of weak dipole-dipole interactions. All amines are generally soluble in organic solvents like diethyl ether.[11] | |

| Aqueous Acid | 5% Hydrochloric Acid (HCl) | Ion-Dipole | Very Soluble | As a base, the amine is protonated by the acid to form an ammonium salt (R₂NH₂⁺Cl⁻). This ionic salt is highly polar and readily dissolves in water. |

Experimental Protocol for Solubility Determination (Equilibrium Method)

To move from prediction to precise quantification, a rigorous experimental protocol is necessary. The following self-validating workflow is recommended for determining the equilibrium solubility of this compound.

Objective: To determine the concentration of a saturated solution of this compound in a specific solvent at a controlled temperature.

Materials:

-

This compound (min. 98% purity)[1]

-

Selected solvents (analytical grade)

-

Temperature-controlled shaker or water bath

-

Calibrated analytical balance

-

Vials with airtight caps (e.g., 20 mL scintillation vials)

-

Centrifuge

-

Syringes and syringe filters (0.22 µm, solvent-compatible)

-

Volumetric flasks and pipettes

-

Analytical instrument for quantification (e.g., GC-FID, HPLC-UV, or titrator)

Step-by-Step Methodology:

-

Preparation: Add an excess amount of this compound to a pre-weighed vial. "Excess" is critical; undissolved solute must be visible to ensure saturation.

-

Solvent Addition: Add a known volume or mass of the chosen solvent to the vial.

-

Equilibration: Seal the vial tightly and place it in the temperature-controlled shaker (e.g., at 25°C). Agitate the mixture for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached. The system is at equilibrium when the concentration of the dissolved solute no longer changes over time.

-

Phase Separation: After equilibration, allow the vial to stand undisturbed at the same temperature for at least 2 hours to let the excess solid settle. For fine suspensions, centrifuge the vial at a moderate speed to pellet the undissolved solute.

-

Sample Extraction: Carefully withdraw a clear aliquot of the supernatant (the saturated solution) using a syringe. Immediately pass the solution through a syringe filter into a pre-weighed volumetric flask. This step is crucial to remove any microscopic undissolved particles.

-

Quantification:

-

Gravimetric Method: Weigh the volumetric flask containing the filtered aliquot. Evaporate the solvent under a gentle stream of nitrogen or in a vacuum oven until a constant weight of the solute is achieved.

-

Chromatographic Method (Preferred): Dilute the filtered aliquot with a known volume of solvent to bring the concentration within the calibrated range of the GC or HPLC. Analyze the sample against a pre-established calibration curve.

-

-

Calculation: Calculate the solubility in the desired units (e.g., g/100 mL, mg/mL, or mol/L).

-

Solubility ( g/100 mL) = (Mass of solute in aliquot / Volume of aliquot) x 100

-

Mandatory Safety Note: this compound is a flammable liquid and causes severe skin burns and eye damage.[12][13][14] All handling must be performed in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including safety goggles, a face shield, and chemical-resistant gloves.

Caption: Key hydrogen bonding interactions with water.

Conclusion for the Applied Scientist

The dual functionality of this compound—possessing both amine and ether groups—renders it soluble across a broad range of solvent polarities. It is predicted to be miscible with common organic solvents such as alcohols, ketones, and ethers, and soluble in nonpolar hydrocarbons and, critically, in aqueous acid via salt formation. This versatile solubility profile is a significant asset, allowing for flexibility in selecting reaction media, extraction solvents, and formulation bases. For drug development professionals, the ability to transition from an organic-soluble free base to a water-soluble salt is a cornerstone of API formulation and purification. The experimental protocol provided herein offers a reliable method for obtaining the precise quantitative data needed to leverage these properties effectively and safely in a laboratory or manufacturing setting.

References

- Like Dissolves Like Definition - Inorganic Chemistry I Key Term. (n.d.). Fiveable.

- Like Dissolves Like. (n.d.). The Fountain Magazine.

- In the context of solubility rules, what does the phrase "like dissolves like" mean?. (n.d.). Pearson.

- What is the meaning of the “like dissolve like” rule in chemistry?. (2016, September 13). Quora.

- 2.6.1: Like Dissolves Like. (2024, August 31). Chemistry LibreTexts.

- Physical Properties of Amines | Intermolecular Forces, Boiling Point & Solubility | Class 12. (2025, November 16). YouTube.

- 388 BCH3023 Physical Properties of Amines. (2022, November 5). YouTube.

- 15.12: Physical Properties of Amines. (2024, October 16). Chemistry LibreTexts.

- Video: Physical Properties of Amines. (2023, April 30). JoVE.

- Experiment 27 - Amines and Amides. (n.d.). Jay C. McLaughlin.

- N-(2-Methoxyethyl)isopropylamine | C6H15NO | CID 551575. (n.d.). PubChem - NIH.

- an introduction to amines. (n.d.). Chemguide.

- Experiment 13 – Properties of Amines and Amides. (n.d.). Moorpark College.

- N-(2-Methoxyethyl)propylamine, min 98% (GC)(T), 25 grams. (n.d.).

- N-(2-Methoxyethyl)propylamine 98.0+%, TCI America™ | Fisher. (n.d.). Fisher Scientific.

- SAFETY DATA SHEET. (2025, September 22). Thermo Fisher Scientific.

- Solubility of Organic Compounds. (2023, August 31).

- material safety data sheet sds/msds. (n.d.). CDH Fine Chemical.

Sources

- 1. calpaclab.com [calpaclab.com]

- 2. N-(2-Methoxyethyl)propylamine 98.0+%, TCI America™ | Fisher Scientific [fishersci.ca]

- 3. fiveable.me [fiveable.me]

- 4. fountainmagazine.com [fountainmagazine.com]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. youtube.com [youtube.com]

- 7. youtube.com [youtube.com]

- 8. chem.libretexts.org [chem.libretexts.org]

- 9. chemguide.co.uk [chemguide.co.uk]

- 10. Video: Physical Properties of Amines [jove.com]

- 11. moorparkcollege.edu [moorparkcollege.edu]

- 12. N-(2-Methoxyethyl)isopropylamine | C6H15NO | CID 551575 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 13. assets.thermofisher.com [assets.thermofisher.com]

- 14. cdhfinechemical.com [cdhfinechemical.com]

N-(2-Methoxyethyl)-N-propylamine: An Assessment of Available Scientific Knowledge

Prepared for: Researchers, Scientists, and Drug Development Professionals From: Gemini, Senior Application Scientist

Subject: A detailed review of the publicly available scientific literature concerning the mechanism of action of N-(2-Methoxyethyl)-N-propylamine.

Executive Summary

This document addresses the request for an in-depth technical guide on the mechanism of action of the chemical compound this compound. A comprehensive and systematic search of the public scientific and patent literature has been conducted. The exhaustive search reveals a significant finding: there is currently no published scientific data detailing the mechanism of action, pharmacological properties, or biological activity of this compound.

The compound is documented and sold as a chemical intermediate, but its interactions with biological systems have not been characterized in the available literature. Consequently, the creation of a technical guide on its signaling pathways, receptor interactions, and associated experimental protocols is not possible at this time. This report will summarize the available chemical information and outline the necessary preclinical research workflow that would be required to elucidate the mechanism of action for a novel compound such as this.

Compound Identification and Chemical Properties

This compound is a known organic compound. Its basic chemical identifiers and properties have been collated from chemical supplier databases and public chemical registries.

| Property | Value | Source |

| IUPAC Name | N-(2-methoxyethyl)propan-1-amine | [1][2] |

| CAS Number | 43175-57-1 | [3][4][5] |

| Molecular Formula | C6H15NO | [1][3][4][5] |

| Molecular Weight | 117.19 g/mol | [3][4][5] |

| Synonyms | N-(2-Methoxyethyl)propylamine | [2] |

The available information is restricted to these fundamental chemical descriptors. There is no associated data in prominent life science databases, such as PubChem, regarding biological assays or activities.[1]

The Void of Biological Data: Implications for a Mechanistic Guide

A guide on a compound's mechanism of action fundamentally relies on a body of preclinical and clinical research. For this compound, this body of research appears to be non-existent in the public domain.

To construct a scientifically valid narrative around its mechanism of action, one would require data from:

-

In Vitro Target Identification: Screening assays to identify potential binding partners such as receptors, enzymes, or ion channels.

-

Cell-Based Assays: Experiments to determine the compound's effect on cellular functions, signaling cascades, and second messenger systems.

-

In Vivo Pharmacodynamics: Animal studies to understand the physiological effects of the compound and to correlate them with the in vitro findings.

-

Pharmacokinetics (ADME): Studies on the absorption, distribution, metabolism, and excretion of the compound, which are crucial for understanding its exposure-response relationship.

Without this foundational data, any discussion of a mechanism of action would be purely speculative and would not meet the standards of scientific integrity required for research and development.

A Hypothetical Workflow for Elucidating the Mechanism of Action

For a novel or uncharacterized compound like this compound, a structured, multi-stage research program would be necessary to determine its mechanism of action. The following diagram and protocol outline a standard preclinical workflow that would need to be undertaken.

Sources

- 1. PubChemLite - N-(2-methoxyethyl)propylamine (C6H15NO) [pubchemlite.lcsb.uni.lu]

- 2. N-(2-methoxyethyl)propan-1-amine; N-(2-Methoxyethyl)propylamine; this compound | Chemrio [chemrio.com]

- 3. calpaclab.com [calpaclab.com]

- 4. chemuniverse.com [chemuniverse.com]

- 5. N-(2-Methoxyethyl)propylamine 98.0+%, TCI America™ | Fisher Scientific [fishersci.ca]

Thermochemical data for N-(2-Methoxyethyl)-N-propylamine

An In-Depth Technical Guide to the Thermochemical Data of N-(2-Methoxyethyl)-N-propylamine for Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

Foreword: The Imperative of Thermochemical Precision in Modern Chemistry

In the realms of pharmaceutical development and fine chemical synthesis, the trajectory from a promising molecular entity to a viable, safe, and scalable product is paved with data. Among the most critical, yet often overlooked, datasets is the thermochemical profile of a compound. For a molecule like this compound, which embodies structural motifs pertinent to both biologically active molecules and industrial processes, a thorough understanding of its energetic landscape is not merely academic—it is a cornerstone of safety, efficiency, and innovation. This guide provides a comprehensive framework for both the computational prediction and experimental determination of the key thermochemical properties of this compound, empowering researchers to build a robust foundation for their work. The absence of readily available experimental data for this specific compound necessitates a methodological approach, which this whitepaper aims to provide.

The Significance of Thermochemical Parameters in Research and Development

Thermochemical data, such as the enthalpy of formation (ΔfH°), heat capacity (Cp), and entropy (S°), are fundamental to understanding the intrinsic stability and reactivity of a chemical compound.

-

Enthalpy of Formation (ΔfH°) : This value represents the energy change when one mole of a compound is formed from its constituent elements in their standard states. A highly negative enthalpy of formation indicates a stable compound. In a practical sense, knowing the ΔfH° of reactants, intermediates, and products allows for the calculation of reaction enthalpies (ΔrH°), which is critical for assessing the thermal hazards of a chemical process. A highly exothermic reaction, if not properly controlled, can lead to a runaway reaction, a significant safety risk in process scale-up.[1][2]

-

Heat Capacity (Cp) : This property quantifies the amount of heat required to raise the temperature of a substance by a specific amount. In process safety, Cp data for a reaction mixture is essential for calculating the adiabatic temperature rise—the maximum temperature increase that could occur if all the reaction's heat were contained within the system.[2][3] This is a critical parameter for defining safe operating limits.

-

Entropy (S°) : A measure of the randomness or disorder of a system, entropy, in conjunction with enthalpy, determines the Gibbs free energy (ΔG) of a process, and thus its spontaneity. In drug development, the thermodynamics of ligand-receptor binding, including enthalpic and entropic contributions, provide deep insights into the nature of the molecular interactions, guiding the optimization of drug candidates.[4][5]

A comprehensive understanding of these parameters for a compound like this compound is therefore indispensable for chemists and engineers aiming to handle it safely and utilize it effectively.

A Priori Estimation via Computational Thermochemistry

Before embarking on experimental campaigns, high-level computational chemistry provides a powerful and cost-effective means to predict thermochemical properties. The Gaussian-n (Gn) theories, particularly the more recent G4 and its cost-effective variant G4(MP2), are composite methods renowned for their high accuracy in calculating gas-phase thermochemical data.[6][7]

The G4(MP2) Protocol for Gas-Phase Enthalpy of Formation

The G4(MP2) theory is a multi-step computational procedure designed to approximate the "gold standard" CCSD(T) method with a very large basis set, but at a fraction of the computational cost.[7][8][9] The protocol involves a series of calculations to systematically correct for deficiencies in more basic computational models.

Detailed Protocol for Combustion Calorimetry:

-

Calorimeter Calibration: The heat capacity of the calorimeter (C_calorimeter) must first be determined by combusting a certified standard, typically benzoic acid, under identical conditions.

-

Sample Preparation:

-

Accurately weigh a small amount (typically 0.5-1.0 g) of this compound.

-

Due to its likely volatility, the liquid should be encapsulated in a two-piece gelatin capsule of known mass and heat of combustion. [10]This prevents sample loss before ignition.

-

Place the capsule in a crucible inside the bomb.

-

-

Bomb Assembly:

-

Attach a fuse wire of known length and mass, ensuring it is in contact with the gelatin capsule.

-

Seal the bomb and pressurize it with a high-purity oxygen atmosphere (typically ~30 atm).

-

-

Combustion:

-

Immerse the sealed bomb in a precisely measured quantity of water in the calorimeter's insulated bucket.

-

Allow the system to reach thermal equilibrium.

-

Ignite the sample by passing a current through the fuse wire.

-

-

Data Acquisition: Record the temperature of the water bath at regular intervals before, during, and after combustion until a stable final temperature is reached. The temperature change (ΔT), corrected for heat exchange with the surroundings, is the primary experimental datum.

-

Calculation of ΔfH°:

-

Calculate the total heat released (q_total) using: q_total = C_calorimeter * ΔT.

-

Subtract the heat contributions from the combustion of the gelatin capsule and the fuse wire.

-

The remaining heat corresponds to the combustion of the amine. Calculate the standard enthalpy of combustion (ΔcH°) in kJ/mol.

-

Finally, use Hess's Law to calculate the standard enthalpy of formation (ΔfH°) from the balanced combustion reaction and the known standard enthalpies of formation of the products (CO2(g) and H2O(l)) and the formation of nitric acid if nitrogen oxides are formed and dissolve in the bomb water.

-

Heat Capacity and Phase Transitions via Differential Scanning Calorimetry (DSC)

Differential Scanning Calorimetry (DSC) is a versatile thermoanalytical technique used to measure heat flow into or out of a sample as a function of temperature or time. [11]It is the primary method for determining heat capacity, melting points, and enthalpies of fusion. [12][13][14]

Detailed Protocol for DSC Analysis:

-

Calibration: Calibrate the DSC instrument for temperature and enthalpy using certified standards, such as indium and sapphire.

-

Sample Preparation:

-

Accurately weigh a small amount of this compound (typically 5-10 mg) into an aluminum or copper DSC pan.

-

Hermetically seal the pan to prevent sample evaporation during the experiment.

-

-

Experimental Run:

-

Place the sealed sample pan and an empty, sealed reference pan into the DSC cell.

-

Execute a temperature program. A common program for determining liquid heat capacity is a "heat-cool-heat" cycle at a controlled rate (e.g., 10 °C/min) over the temperature range of interest.

-

-

Data Analysis:

-

Heat Capacity (Cp): The liquid heat capacity is determined by comparing the heat flow signal of the sample to that of a known sapphire standard under the same conditions. The difference in heat flow is directly proportional to the sample's heat capacity. [15] * Phase Transitions: If the sample is solid at the start, the DSC thermogram will show an endothermic peak corresponding to melting. The onset temperature of this peak is the melting point (Tfus), and the integrated area of the peak gives the enthalpy of fusion (ΔfusH). [13]

-

Conclusion: A Unified Approach to Thermochemical Characterization

For a compound like this compound, where public thermochemical data is sparse, a synergistic approach combining computational prediction and rigorous experimental validation is paramount. The G4(MP2) method provides a highly accurate theoretical benchmark for the gas-phase enthalpy of formation. This, in turn, can be corroborated by experimental determination via bomb calorimetry. Concurrently, Differential Scanning Calorimetry offers the means to precisely measure the heat capacity and characterize phase transitions, providing data essential for process safety calculations. By following the detailed protocols outlined in this guide, researchers, scientists, and drug development professionals can generate the high-quality, reliable thermochemical data needed to advance their work safely and efficiently.

References

- Plato, C., & Glasgow, A. R. (1969). Differential scanning calorimetry as a general method for determining the purity and heat of fusion of high-purity organic chemicals. Analytical Chemistry, 41(2), 330-336. [Link: https://pubs.acs.org/doi/abs/10.1021/ac60271a041]

- D'Amelia, R., Franks, T., & Nirode, W. F. (2014). Introduction of Differential Scanning Calorimetry in a General Chemistry Laboratory Course: Determination of Thermal Properties of Organic Hydrocarbons. Journal of Chemical Education, 91(5), 738-741. [Link: https://pubs.acs.org/doi/abs/10.1021/ed400351q]

- Shared Materials Instrumentation Facility, Duke University. Differential Scanning Calorimeter. [Link: https://smif.pratt.duke.edu/instruments/thermal/differential-scanning-calorimeter]

- Curtiss, L. A., Redfern, P. C., & Raghavachari, K. (2007). Gaussian-4 theory. The Journal of chemical physics, 126(8), 084108. [Link: https://aip.

- T,C&A Lab | Alfa Chemistry. Differential Scanning Calorimetry (DSC) Testing. [Link: https://www.alfachemic.com/testing-lab/industries/tca/differential-scanning-calorimetry-dsc-testing.html]

- Verevkin, S. P., Emel’yanenko, V. N., & Zherikova, K. V. (2019). Aliphatic Amines: A Critical Analysis of the Experimental Enthalpies of Formation by Comparison with Theoretical Calculations. Journal of Chemical & Engineering Data, 64(11), 4843-4854. [Link: https://pubs.acs.org/doi/abs/10.1021/acs.jced.9b00680]

- Curtiss, L. A., Redfern, P. C., & Raghavachari, K. (2007). Gaussian-4 theory using reduced order perturbation theory. The Journal of chemical physics, 127(12), 124105. [Link: https://aip.

- Andrade, M. A., Livotto, P. R., & Ramalho, T. C. (2013). Assessment of G3(MP2)//B3 theory including a pseudopotential for molecules containing first-, second-, and third-row representative elements. The Journal of chemical physics, 139(18), 184107. [Link: https://aip.

- Gaussian, Inc. Gn Methods. [Link: https://gaussian.com/gn/]

- Chodera, J. D., & Mobley, D. L. (2013). Thermodynamic Studies for Drug Design and Screening. Annual review of biophysics, 42, 121–142. [Link: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC3805212/]

- Caskey, D. C., Damrauer, R., & McGoff, D. (2002). Computational Studies of Aliphatic Amine Basicity. The Journal of Organic Chemistry, 67(16), 5691-5698. [Link: https://pubs.acs.org/doi/abs/10.1021/jo011118g]

- Wikipedia. Differential scanning calorimetry. [Link: https://en.wikipedia.org/wiki/Differential_scanning_calorimetry]

- Glaser, R., et al. (2021). Computational Investigation of the Thermochemistry of the CO2 Capture Reaction by Ethylamine, Propylamine, and Butylamine in Aqueous Solution. The Journal of Physical Chemistry B, 125(44), 12257–12273. [Link: https://pubs.acs.org/doi/10.1021/acs.jpcb.1c06830]

- Zipse, H. G4(MP2) theory - saving some time over G4. [Link: https://www.cup.uni-muenchen.de/oc/zipse/g4mp2-theory-saving-some-time-over-g4.html]

- Verevkin, S. P., et al. (2021). Thermodynamic Properties of Biogenic Amines and Their Solutions. Journal of Chemical & Engineering Data, 66(7), 2736–2747. [Link: https://pubs.acs.org/doi/abs/10.1021/acs.jced.1c00263]

- Le, T., et al. (2020). Process Safety in the Pharmaceutical Industry—Part I: Thermal and Reaction Hazard Evaluation Processes and Techniques. Organic Process Research & Development, 24(11), 2455–2472. [Link: https://pubs.acs.org/doi/10.1021/acs.oprd.0c00329]

- Cheméo. Chemical Properties of (2-Methoxy-ethyl)-methyl-propyl-amine. [Link: https://www.chemeo.com/cid/88-185-3/N-2-Methoxyethyl-N-methyl-N-propylamine]

- Le, T., et al. (2020). Modeling Process Safety Workflows in Pharmaceutical Manufacturing Scale-Up. Organic Process Research & Development, 24(11), 2439-2454. [Link: https://pubs.acs.org/doi/10.1021/acs.oprd.0c00328]

- O’Brien, R., & Ladbury, J. E. (2007). Enthalpic efficiency and the role of thermodynamic data in drug development: possibility or a pipeline dream!. European Pharmaceutical Review. [Link: https://www.europeanpharmaceuticalreview.com/article/5033/enthalpic-efficiency-and-the-role-of-thermodynamic-data-in-drug-development-possibility-or-a-pipeline-dream/]

- Rosas, C. B. (2010). Thermochemical Process Safety—An Introduction. In Active Pharmaceutical Ingredients (2nd ed.). CRC Press. [Link: https://www.taylorfrancis.com/chapters/edit/10.1201/b13919-17/thermochemical-process-safety-introduction-carlos-rosas]

- Beal, C. M. (2013). Procedure Development to Determine the Heat of Combustion of an Energetic Liquid by Bomb Calorimetry. Defense Technical Information Center. [Link: https://discover.dtic.mil/results/?q=AD1018804]

Sources

- 1. pubs.acs.org [pubs.acs.org]

- 2. contractpharma.com [contractpharma.com]

- 3. taylorfrancis.com [taylorfrancis.com]

- 4. Thermodynamic Studies for Drug Design and Screening - PMC [pmc.ncbi.nlm.nih.gov]

- 5. europeanpharmaceuticalreview.com [europeanpharmaceuticalreview.com]

- 6. lab409chem.ccu.edu.tw [lab409chem.ccu.edu.tw]

- 7. pubs.aip.org [pubs.aip.org]

- 8. gaussian.com [gaussian.com]

- 9. Group of Prof. Hendrik Zipse | G4(MP2) theory - saving some time over G4 [zipse.cup.uni-muenchen.de]

- 10. apps.dtic.mil [apps.dtic.mil]

- 11. Differential scanning calorimetry - Wikipedia [en.wikipedia.org]

- 12. pubs.acs.org [pubs.acs.org]

- 13. pubs.acs.org [pubs.acs.org]

- 14. Differential Scanning Calorimeter | Shared Materials Instrumentation Facility [smif.pratt.duke.edu]

- 15. tcalab.alfa-chemistry.com [tcalab.alfa-chemistry.com]

Navigating the Silence: An Inquiry into the Scarcity of Early Research on N-(2-Methoxyethyl)-N-propylamine

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide addresses the notable absence of substantive early research on the secondary amine, N-(2-Methoxyethyl)-N-propylamine. Despite its well-defined chemical structure and the availability of basic physicochemical data, a thorough investigation reveals a significant lack of published studies exploring its synthesis, pharmacological activity, and metabolic profile. This paper serves not as a review of existing literature, but as a foundational document for researchers and drug development professionals, outlining the known properties of the compound, hypothesizing potential research avenues based on its structural motifs, and providing a framework for future investigation. We will delve into the fundamental characteristics of this compound, propose potential synthetic routes, and discuss prospective analytical methodologies for its characterization. The objective is to provide a starting point for scientific inquiry into a molecule that, while cataloged, remains scientifically unexplored.

Introduction: The Enigma of a Seemingly Simple Molecule

This compound is a secondary amine with the molecular formula C₆H₁₅NO.[1][2][3] Its structure, featuring a propyl group and a methoxyethyl group attached to a central nitrogen atom, suggests potential for diverse chemical interactions and biological activity. Secondary amines are a well-established class of compounds in medicinal chemistry, often serving as key building blocks for pharmacologically active agents. The presence of both hydrophobic (propyl) and hydrophilic (methoxyethyl) moieties imparts a degree of amphiphilicity to the molecule, a characteristic that can influence its pharmacokinetic and pharmacodynamic properties.

Despite these intriguing features, a comprehensive search of scientific literature and chemical databases reveals a stark reality: there are no significant "early studies" to be found. While the compound is commercially available and its basic properties are cataloged in databases such as PubChem, it appears to have been largely overlooked in academic and industrial research. This guide, therefore, pivots from a retrospective analysis to a prospective one, aiming to equip researchers with the foundational knowledge and methodological considerations necessary to initiate the first wave of substantive studies on this compound.

Physicochemical Characterization: What We Know

Before embarking on new research, it is crucial to consolidate the existing, albeit limited, data on this compound. This information provides the basis for designing synthetic protocols, developing analytical methods, and predicting potential biological behavior.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

| Molecular Formula | C₆H₁₅NO | [1][2][3] |

| Molecular Weight | 117.19 g/mol | [2][3] |

| IUPAC Name | N-(2-methoxyethyl)propan-1-amine | [1][2] |

| CAS Number | 43175-57-1 | [2][3] |

| Appearance | Colorless liquid (predicted) | |

| Boiling Point | Not available | |

| Solubility | Soluble in water (predicted) | [4] |

| pKa | Not available |

Note: Some properties are predicted based on the structure and data for similar compounds due to the lack of experimental data.

The predicted water solubility, a consequence of the ether and amine functionalities, suggests that the compound could be amenable to biological assays and formulation development.[4] However, the absence of experimentally determined pKa and boiling point values highlights the need for fundamental characterization studies.

Proposed Synthetic Pathways and Methodologies

While no specific synthesis of this compound is detailed in early literature, its structure suggests several plausible synthetic routes based on established organic chemistry principles. The choice of a particular pathway would depend on factors such as starting material availability, desired scale, and purity requirements.

Reductive Amination: A Probable Primary Route

A common and efficient method for synthesizing secondary amines is reductive amination. This approach would likely involve the reaction of propylamine with 2-methoxyacetaldehyde, followed by reduction of the resulting imine intermediate.

Logical Relationship for Reductive Amination Synthesis

Caption: Proposed reductive amination pathway for this compound synthesis.

Experimental Protocol: Proposed Reductive Amination

-

Imine Formation: In a suitable solvent (e.g., methanol, dichloromethane), combine equimolar amounts of propylamine and 2-methoxyacetaldehyde. The reaction is typically stirred at room temperature. A dehydrating agent, such as magnesium sulfate, can be added to drive the equilibrium towards imine formation.

-

Reduction: Once imine formation is complete (monitored by techniques like TLC or GC-MS), the reaction mixture is cooled in an ice bath. A reducing agent, such as sodium borohydride, is added portion-wise. The choice of reducing agent is critical; milder agents are preferred to avoid over-reduction or side reactions.

-

Work-up and Purification: After the reduction is complete, the reaction is quenched, typically with water or a dilute acid. The product is then extracted into an organic solvent. The organic layers are combined, dried, and the solvent is removed under reduced pressure. The crude product can be purified by distillation or column chromatography.

Nucleophilic Substitution: An Alternative Approach

An alternative synthetic strategy involves the nucleophilic substitution of a suitable leaving group on an ethyl chain by propylamine. For instance, reacting propylamine with 2-methoxyethyl chloride or bromide in the presence of a base to neutralize the resulting hydrohalic acid.

Experimental Workflow for Nucleophilic Substitution

Caption: Step-wise workflow for the synthesis via nucleophilic substitution.

Prospective Pharmacological and Toxicological Investigations

Given the absence of any pharmacological data, the initial steps in characterizing the biological activity of this compound would involve broad screening assays. The structural similarity to other biologically active amines suggests several potential areas of investigation.

Initial Pharmacological Screening

A primary area of interest would be its potential interaction with aminergic systems in the central nervous system (CNS). Many secondary amines exhibit activity at monoamine transporters (for dopamine, norepinephrine, and serotonin) or receptors. A logical first step would be to screen the compound for binding affinity at these targets.

Further screening could explore its potential as an intermediate in the synthesis of more complex molecules. The secondary amine provides a reactive handle for further chemical modification, allowing for the creation of a library of derivatives for high-throughput screening.

Preliminary Toxicological Assessment

Before any in-depth biological studies, a preliminary toxicological assessment is essential. For structurally related compounds like N-nitrosamines, significant toxicity and carcinogenicity have been reported.[5][6][7] While this compound is not a nitrosamine, its metabolism could potentially lead to the formation of reactive intermediates. Initial studies should focus on in vitro cytotoxicity assays using relevant cell lines.

Proposed Initial Toxicity Screening Workflow

Caption: A workflow for initial in vitro toxicological evaluation.

Analytical Methodologies for Future Studies

Robust analytical methods are paramount for the successful study of any new chemical entity. For this compound, a combination of chromatographic and spectroscopic techniques will be necessary for its identification, quantification, and the analysis of its metabolites.

Chromatographic Methods

Gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-mass spectrometry (LC-MS) will be the workhorse techniques for analyzing this compound. Given its predicted volatility, GC-MS would be well-suited for purity assessment and quantification in simple matrices. For more complex biological samples, LC-MS would offer the necessary selectivity and sensitivity.[7]

Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) will be essential for the unambiguous structural confirmation of the synthesized compound. Infrared (IR) spectroscopy can be used to confirm the presence of key functional groups, such as the N-H bond of the secondary amine.

Conclusion and Future Directions

The study of this compound presents a rare opportunity to explore a scientifically uncharted territory. This guide has laid out a foundational framework for initiating this exploration. The immediate priorities for future research should be:

-

Definitive Synthesis and Characterization: The development and validation of a reliable synthetic route and the full spectroscopic characterization of the molecule are the essential first steps.

-

In Vitro Pharmacological Profiling: A broad-based screening against a panel of common drug targets will help to identify potential areas of biological activity.

-

Preliminary Safety Assessment: In vitro toxicological studies are crucial to ensure the safe handling and further investigation of the compound.

By following a systematic and methodologically sound approach, the scientific community can begin to unravel the potential of this compound, transforming it from a mere catalog entry into a molecule of scientific interest.

References

-

PubChem. N-(2-methoxyethyl)propylamine. National Center for Biotechnology Information. [Link]

-

PubChem. N-(2-Methoxyethyl)isopropylamine. National Center for Biotechnology Information. [Link]

-

Agency for Toxic Substances and Disease Registry. Toxicological profile for N-Nitrosodi-n-propylamine. [Link]

-

Agency for Toxic Substances and Disease Registry. Toxicological Profile for N-Nitrosodi-n-Propylamine. [Link]

-

Centers for Disease Control and Prevention. NIOSH Manual of Analytical Methods (NMAM) 2522: Nitrosamines. [Link]

-

Sciencemadness.org. Synthesis of N,N-Bis-(2-methoxyethyl)hydroxylamine, and ChatGPT. [Link]

-

PubMed. Analytical Methodologies to Detect N-Nitrosamine Impurities in Active Pharmaceutical Ingredients, Drug Products and Other Matrices. [Link]

-

National Center for Biotechnology Information. REFERENCES - Toxicological Profile for N-Nitrosodi-n-Propylamine. [Link]

-

Wikipedia. Propylamine. [Link]

Sources

- 1. PubChemLite - N-(2-methoxyethyl)propylamine (C6H15NO) [pubchemlite.lcsb.uni.lu]

- 2. N-(2-Methoxyethyl)propylamine 98.0+%, TCI America™ | Fisher Scientific [fishersci.ca]

- 3. calpaclab.com [calpaclab.com]

- 4. CAS 627-35-0: N-Methyl-n-propylamine | CymitQuimica [cymitquimica.com]

- 5. atsdr.cdc.gov [atsdr.cdc.gov]

- 6. atsdr.cdc.gov [atsdr.cdc.gov]